molecular formula C22H18N4O7 B11283015 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11283015
M. Wt: 450.4 g/mol
InChI Key: IQMJQNLEHKIRHV-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with nitrophenyl and trimethoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions

    Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: The trimethoxyphenyl group is typically introduced via methoxylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl and trimethoxyphenyl groups are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

The compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them valuable in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trimethoxyphenyl group can enhance binding affinity to proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Lacks the trimethoxyphenyl group, resulting in different chemical properties.

    6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Lacks the nitrophenyl group, affecting its biological activity.

Uniqueness

The presence of both nitrophenyl and trimethoxyphenyl groups in 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it unique. This combination enhances its chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H18N4O7/c1-31-16-10-18(33-3)17(32-2)9-13(16)15-8-14(22(27)28)19-20(24-25-21(19)23-15)11-5-4-6-12(7-11)26(29)30/h4-10H,1-3H3,(H,27,28)(H,23,24,25)

InChI Key

IQMJQNLEHKIRHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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